molecular formula C14H14N6 B7908098 Methyl-1H-benzotriazole

Methyl-1H-benzotriazole

Cat. No.: B7908098
M. Wt: 266.30 g/mol
InChI Key: LBOQZDCAYYCJBU-UHFFFAOYSA-N
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Description

Methyl-1H-benzotriazole is a derivative of benzotriazole, a heterocyclic compound with a five-membered ring containing three nitrogen atoms. This compound is known for its corrosion inhibition properties and is widely used in various industrial applications, including antifreeze solutions, de-icing fluids, and metalworking fluids .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl-1H-benzotriazole can be synthesized through the methylation of benzotriazole. Common methylating agents include methyl sulfate, diazomethane, and methyl halide. The reaction typically yields a mixture of 1-methyl- and 2-methylbenzotriazole .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the reaction of benzotriazole with methylating agents under controlled conditions. The reaction is often carried out in the presence of a solvent such as ethanol, and the product is purified through techniques like chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl-1H-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated benzotriazoles, amine derivatives, and various substituted benzotriazoles .

Comparison with Similar Compounds

Uniqueness: Methyl-1H-benzotriazole is unique due to its specific methylation, which enhances its stability and effectiveness as a corrosion inhibitor. Its versatility in various chemical reactions and applications in multiple fields further distinguishes it from other similar compounds .

Properties

IUPAC Name

4-methyl-2H-benzotriazole;5-methyl-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H7N3/c1-5-2-3-6-7(4-5)9-10-8-6;1-5-3-2-4-6-7(5)9-10-8-6/h2*2-4H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOQZDCAYYCJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNN=C2C=C1.CC1=CC=CC2=NNN=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29385-43-1
Record name Methyl-1H-benzotriazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.073
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl-1H-benzotriazole
Reactant of Route 2
Methyl-1H-benzotriazole
Reactant of Route 3
Methyl-1H-benzotriazole
Reactant of Route 4
Methyl-1H-benzotriazole
Reactant of Route 5
Methyl-1H-benzotriazole
Reactant of Route 6
Methyl-1H-benzotriazole

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